molecular formula C10H16N2 B1274616 (2-Amino-2-phenylethyl)dimethylamine CAS No. 31788-88-2

(2-Amino-2-phenylethyl)dimethylamine

Cat. No. B1274616
CAS RN: 31788-88-2
M. Wt: 164.25 g/mol
InChI Key: NPGAXSHDDOESHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of ligands with amino and dimethylamino groups. For instance, the synthesis of a dimeric organogold(I) species is achieved by reacting [AuCl(tht)] with a bis(dimethylamino)methylphenyl lithium compound, resulting in a complex with intermolecular gold(I)–N(sp3) coordination . This process could provide insights into the synthesis of (2-Amino-2-phenylethyl)dimethylamine by highlighting the reactivity of amino groups in organometallic contexts.

Molecular Structure Analysis

The molecular structure of the compounds discussed in the papers includes coordination of amino side chains to metal centers. For example, the X-ray crystal structure of a germylene compound shows a trigonal-planar coordination at the germanium center with a nearly perpendicular Ge-N bond . This information is pertinent to the molecular structure analysis of (2-Amino-2-phenylethyl)dimethylamine, as it suggests how the amino group might interact with other atoms or ions in a molecular structure.

Chemical Reactions Analysis

The papers describe various chemical reactions involving amino and dimethylamino groups. One paper reports the reaction of an organogold(I) dimer with MeI, leading to the transfer of a methyl group to the nitrogen atom of the ortho amino ligand . Another paper discusses the reactions of germylenes with MeI to yield ionic compounds . These reactions demonstrate the reactivity of amino and dimethylamino groups, which is relevant to understanding the chemical behavior of (2-Amino-2-phenylethyl)dimethylamine.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (2-Amino-2-phenylethyl)dimethylamine are not directly reported in the papers, the properties of similar compounds can be inferred. The stability of the germylenes and their ionic derivatives, as well as the coordination behavior observed in the organogold(I) species, suggest that (2-Amino-2-phenylethyl)dimethylamine may exhibit similar stability and reactivity patterns due to the presence of amino and dimethylamino groups .

Scientific Research Applications

Charge Transfer Dynamics and Ionization Control

Research utilizing Rydberg fingerprint spectroscopy has revealed that (2-Amino-2-phenylethyl)dimethylamine (PENNA) demonstrates unique local photoionization pathways and charge-transfer dynamics. The molecule contains two ionization centers, allowing selective activation and control over ionization processes. This property enables the exploration of ultrafast charge-transfer dynamics, suggesting its potential for probing electronic processes in molecular systems (Cheng et al., 2005).

Strong Field Ionization Modeling

The angular dependence of strong field ionization of PENNA has been successfully modeled, shedding light on the mechanisms of charge migration between its amine and phenyl groups. This understanding is crucial for controlling the ratio of amine and phenyl cations, which can further be applied to probe charge migration within the molecule and potentially in other similar systems (Hoerner et al., 2020).

Femtosecond Dynamics in Charge Transfer

Investigations into the femtosecond dynamics after ionization of PENNA have provided insights into the nonresonant downhill charge transfer processes, particularly from the phenyl to the amine site. This research offers a model for understanding charge transfer in peptide cations, suggesting PENNA's role as a model system for studying similar dynamics in larger biological molecules (Lehr et al., 2005).

properties

IUPAC Name

N',N'-dimethyl-1-phenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12(2)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGAXSHDDOESHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390162
Record name (2-Amino-2-phenylethyl)dimethylamine
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Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-2-phenylethyl)dimethylamine

CAS RN

31788-88-2
Record name N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Amino-2-phenylethyl)dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-amino-2-phenylethyl)dimethylamine
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